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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B100983

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a remarkable versatility in targeting a wide array of biological
molecules implicated in various disease states. This technical guide provides an in-depth
overview of the burgeoning therapeutic applications of imidazo[1,2-b]pyridazine derivatives,
with a focus on their utility as kinase inhibitors, agents against neurodegenerative diseases,
and anti-inflammatory compounds. This document details key experimental protocols, presents
guantitative data for prominent derivatives, and visualizes relevant biological pathways and
experimental workflows to facilitate further research and development in this promising area.

Imidazo[1,2-b]pyridazines as Potent Kinase
Inhibitors

Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various
protein kinases, which are critical regulators of cellular processes and are frequently
dysregulated in diseases such as cancer and autoimmune disorders.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors
of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator
of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type |
interferons. Notably, these inhibitors often target the pseudokinase (JH2) domain of Tyk2,
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leading to allosteric inhibition of the kinase domain (JH1) and offering a potential for greater
selectivity over other JAK family members. This targeted inhibition has shown efficacy in

preclinical models of autoimmune and inflammatory diseases.

Quantitative Data: Tyk2 Inhibition

Compound ID Target Assay Type IC50 (nM) Reference
6 Tyk2 JH2 In vitro binding <25 [1]
Cellular assay Potent (specific
29 Tyk2 JH2 (IL-23 value not [2]
stimulated) provided)

Monopolar Spindle 1 (Mps1) Kinase Inhibition

Monopolar spindle 1 (Mpsl) is a crucial component of the spindle assembly checkpoint,
ensuring proper chromosome segregation during mitosis. Its overexpression is linked to various
cancers, making it an attractive therapeutic target. Imidazo[1,2-b]pyridazine-based compounds
have been developed as highly potent and selective Mps1 inhibitors, demonstrating remarkable
antiproliferative activity against a range of cancer cell lines.[3][4]

Quantitative Data: Mps1 Inhibition

Compound ID Target Cell Line IC50 (nM) Reference
27f Cellular Mps1 - 0.70 [3]
o ) A549 (Lung
27f Antiproliferative 6.0 [31[4]
Cancer)

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is essential for B-cell receptor signaling and is a validated target
for B-cell malignancies. Novel imidazo[1,2-b]pyridazine derivatives have been developed as
potent and highly selective irreversible inhibitors of BTK. These compounds have demonstrated
significant tumor growth inhibition in xenograft models, with some advancing into clinical trials.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/pdf/Protocol_for_In_Vitro_Kinase_Assay_Using_Mps1_IN_2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6071835/
https://www.benchchem.com/pdf/Btk_IN_23_Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.selleckchem.com/products/mpi-0479605.html
https://www.benchchem.com/pdf/Btk_IN_23_Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.benchchem.com/pdf/Btk_IN_23_Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.selleckchem.com/products/mpi-0479605.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data: BTK Inhibition

Compound ID Target Assay Type IC50 (nM) Reference

22 (TM471-1) BTK Biochemical 1.3 [5][6]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic
rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer.
Imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed as novel ALK inhibitors
capable of overcoming resistance to existing therapies, including the G1202R mutation.

Quantitative Data: ALK Inhibition

Compound ID Target Assay Type IC50 (nM) Reference
0-10 ALK WT Enzymatic 2.6 [7]
0-10 ALK G1202R Enzymatic 6.4 [7]
ALK ,
0-10 Enzymatic 23 [7]
L1196M/G1202R

Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other
therapeutically relevant kinases, including:

» Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKSs) and CDC-like kinases
(CLKSs), with several derivatives showing IC50 values below 100 nM.[8]

o Mammalian Target of Rapamycin (mMTOR), with compounds exhibiting significant anti-
proliferative activity in the nanomolar range.[9]

e Cyclin-Dependent Kinases (CDKSs), where derivatives have been identified as potent and
selective inhibitors.[10]
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Imidazo[1,2-b]pyridazines in Neurodegenerative
Diseases

The potential of imidazo[1,2-b]pyridazine derivatives extends to the challenging field of
neurodegenerative diseases, particularly Alzheimer's disease.

B-Amyloid Plaque Ligands

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their
ability to bind to 3-amyloid plaques, a hallmark of Alzheimer's disease. These compounds are
being explored as potential diagnostic imaging agents for positron emission tomography (PET).

Quantitative Data: 3-Amyloid Plaque Binding

Compound ID Target Assay Type Ki (nM) Reference
In vitro
AB1-40 N
4 competition 11.0 [11]
aggregates o
binding

Acetylcholinesterase (AChE) Inhibition

Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent
inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of
the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for
managing the symptoms of Alzheimer's disease.

Quantitative Data: AChE Inhibition

Compound ID Target Assay Type IC50 (nM) Reference
5c AChE Enzymatic 50 [12][13]
5h AChE Enzymatic 40 [12][13]
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Anti-inflammatory and Other Therapeutic
Applications

The immunomodulatory properties of imidazo[1,2-b]pyridazines have been harnessed to
develop potent anti-inflammatory agents.

Tumor Necrosis Factor-alpha (TNF-a) Inhibition

Tumor necrosis factor-alpha (TNF-a) is a pro-inflammatory cytokine central to the pathogenesis
of various inflammatory diseases, including rheumatoid arthritis. 3,6-disubstituted imidazo[1,2-
b]pyridazine derivatives have been shown to inhibit TNF-a production.

Quantitative Data: TNF-a Inhibition

Compound ID Target Assay Type IC50 (pM) Reference
TNF-a

8q ) hPBMC assay 0.9 [14]
production
TNF-a

8w ) hPBMC assay 0.4 [14]
production

Antiparasitic, Antibacterial, and Antiviral Activities

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential against infectious
diseases, with derivatives showing activity against parasites like Plasmodium falciparum, as
well as various bacteria and viruses.[8][15][16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate
reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a
compound against a specific kinase.
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» Reagent Preparation:

o Prepare a stock solution of the test compound (e.g., imidazo[1,2-b]pyridazine derivative) in
100% DMSO.

o Perform serial dilutions of the stock solution in an appropriate assay buffer containing a
low percentage of DMSO.

o Prepare a master mix containing the target kinase and its specific substrate in the assay
buffer.

o Prepare an ATP solution in the assay buffer. The final concentration should be at or near
the Km for the specific kinase.

o Assay Procedure:
o In a microplate, add the diluted test compound or vehicle (DMSO) control.
o Add the kinase/substrate master mix to the wells.
o Initiate the kinase reaction by adding the ATP solution.

o Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

o Stop the reaction using an appropriate method (e.g., adding a stop solution or phosphoric
acid).

e Detection:
o Detect the kinase activity using a suitable method, such as:

» Radiometric Assay: Using [y-3P]JATP and measuring the incorporation of the radiolabel
into the substrate.

» Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP
produced.
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» Fluorescence Resonance Energy Transfer (FRET): Using a labeled substrate and
antibody.

o Data Analysis:

o Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell
proliferation.

Cell Seeding:

o Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

Compound Treatment:

o Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivative for a
specified duration (e.g., 72 hours). Include a vehicle control.

Cell Fixation:

o Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

o Wash the plates with water and air dry.

Staining:

o Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room
temperature.

o Wash the plates with 1% acetic acid to remove unbound dye and air dry.

Solubilization and Measurement:
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o Solubilize the bound dye with 10 mM Tris base solution.

o Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate
reader.

o Data Analysis:

o Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro B-Amyloid Plaque Binding Assay

This assay determines the binding affinity of compounds to synthetic 3-amyloid aggregates.
o Preparation of AB Aggregates:

o Synthesize and aggregate AB1-40 peptides according to established protocols.
o Competitive Binding Assay:

o In a reaction mixture, combine the AP aggregates, a radiolabeled ligand with known affinity
for AB plaques (e.g., [FH]BTA-1), and various concentrations of the test imidazo[1,2-
b]pyridazine derivative.

o Incubate the mixture to allow for competitive binding.

o Separate the bound and free radioligand using filtration.

o Measure the radioactivity of the filter to determine the amount of bound radioligand.
o Data Analysis:

o Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff
equation.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

o Cell Implantation:
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o Implant human cancer cells subcutaneously or orthotopically into immunocompromised
mice (e.g., nude or SCID mice).

o Allow the tumors to grow to a palpable size.

e Compound Administration:
o Randomize the mice into treatment and control groups.

o Administer the imidazo[1,2-b]pyridazine derivative or vehicle control to the mice via an
appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and
schedule.

e Tumor Measurement:
o Measure the tumor volume periodically using calipers.
o Monitor the body weight of the mice as an indicator of toxicity.
o Endpoint and Analysis:
o At the end of the study, euthanize the mice and excise the tumors.

o Compare the tumor growth between the treated and control groups to determine the
efficacy of the compound.

Visualizing the Mechanisms: Signaling Pathways
and Workflows

To better understand the context in which these derivatives act, the following diagrams illustrate
key signaling pathways and experimental workflows.
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Caption: Tyk2 Signaling Pathway Inhibition.
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Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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